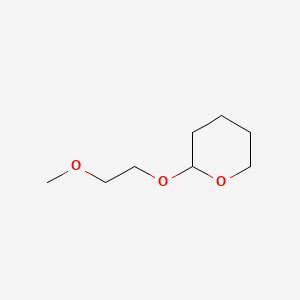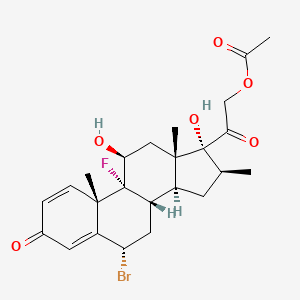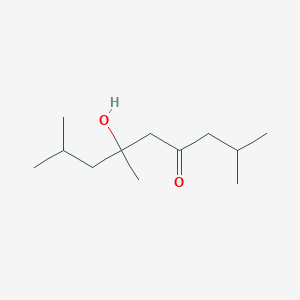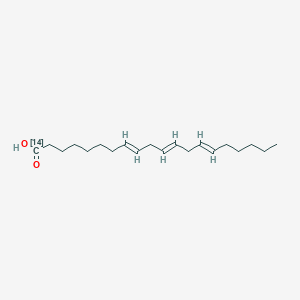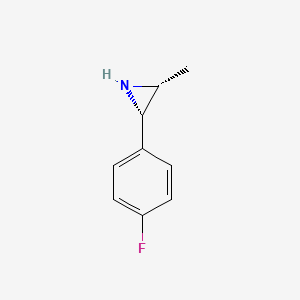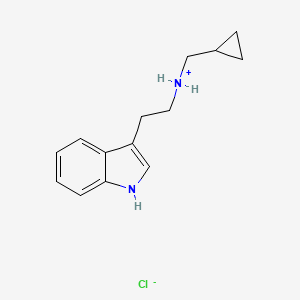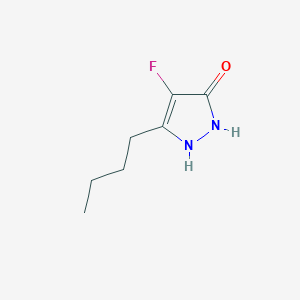![molecular formula C7H12Br2N2O2 B13418832 N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
N,N'-1,3-Propanediylbis[2-bromoacetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,3-Propanediylbis[2-bromoacetamide] is a chemical compound with the molecular formula C7H12Br2N2O2 and a molecular weight of 315.99 g/mol . It is primarily used as an intermediate in the synthesis of complex compounds, serving as a versatile building block for the production of various fine chemicals such as dyes and pharmaceuticals . This compound is also utilized in research and development for the production of specialty chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-1,3-Propanediylbis[2-bromoacetamide] can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 1,3-diaminopropane with bromoacetyl bromide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . The reaction mixture is then purified through recrystallization or chromatography to obtain the final compound .
Industrial Production Methods: In an industrial setting, the production of N,N’-1,3-Propanediylbis[2-bromoacetamide] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The industrial production also incorporates advanced purification techniques such as distillation and crystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-1,3-Propanediylbis[2-bromoacetamide] undergoes various chemical reactions, including nucleophilic substitution and elimination reactions . These reactions are facilitated by the presence of the bromoacetamide groups, which are highly reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-1,3-Propanediylbis[2-bromoacetamide] include nucleophiles such as amines, thiols, and alcohols . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of N,N’-1,3-Propanediylbis[2-bromoacetamide] depend on the specific nucleophile used. For example, the reaction with an amine can yield a substituted amide, while the reaction with a thiol can produce a thioether . These products are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
N,N’-1,3-Propanediylbis[2-bromoacetamide] has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex organic molecules . In biology, it serves as a tool for studying enzyme mechanisms and protein interactions . In medicine, it is utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties . Additionally, in the industry, it is employed in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N,N’-1,3-Propanediylbis[2-bromoacetamide] involves its reactivity towards nucleophiles. The bromoacetamide groups in the compound are highly electrophilic, making them susceptible to nucleophilic attack . This reactivity allows the compound to participate in various substitution and elimination reactions, leading to the formation of new chemical bonds and the synthesis of complex molecules . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
N,N’-1,3-Propanediylbis[2-bromoacetamide] can be compared with other similar compounds such as N,N’-1,3-Propanediylbis[2-chloroacetamide] and N,N’-1,3-Propanediylbis[2-iodoacetamide] . While these compounds share similar structural features, the presence of different halogen atoms (bromine, chlorine, iodine) imparts distinct reactivity and properties . For example, the bromoacetamide derivative is more reactive towards nucleophiles compared to its chloro and iodo counterparts . This unique reactivity makes N,N’-1,3-Propanediylbis[2-bromoacetamide] a valuable reagent in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H12Br2N2O2 |
|---|---|
Poids moléculaire |
315.99 g/mol |
Nom IUPAC |
2-bromo-N-[3-[(2-bromoacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C7H12Br2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13) |
Clé InChI |
IEJHXBYYIGKJEF-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CBr)CNC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


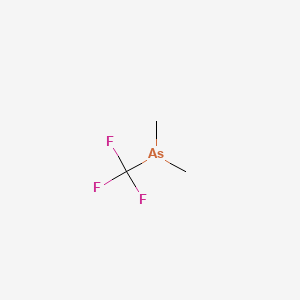

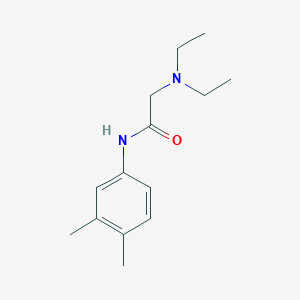
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
